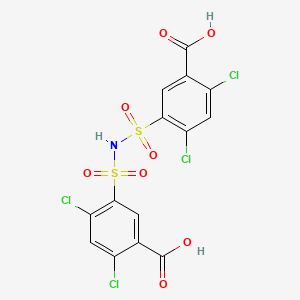
2-Chloro-1-(4-fluorophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-fluorophenyl)-1,3-butanedione is an organic compound characterized by the presence of a chloro group and a fluorophenyl group attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-fluorophenyl)-1,3-butanedione can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the use of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of 2-Chloro-1-(4-fluorophenyl)-1,3-butanedione may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective methods, such as solvent-free conditions, is often preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(4-fluorophenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-1-(4-fluorophenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-fluorophenyl)-1,3-butanedione involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 2-Chloro-1-(4-chlorophenyl)-1,3-butanedione
- 2-Chloro-1-(4-bromophenyl)-1,3-butanedione
- 2-Chloro-1-(4-methylphenyl)-1,3-butanedione
Comparison: 2-Chloro-1-(4-fluorophenyl)-1,3-butanedione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
87992-01-6 |
|---|---|
Molecular Formula |
C10H8ClFO2 |
Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-chloro-1-(4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8ClFO2/c1-6(13)9(11)10(14)7-2-4-8(12)5-3-7/h2-5,9H,1H3 |
InChI Key |
ROYXJXHOGVSWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)
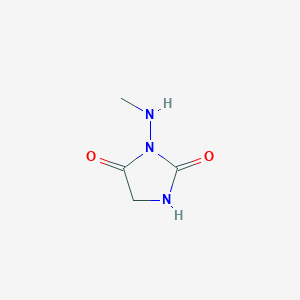
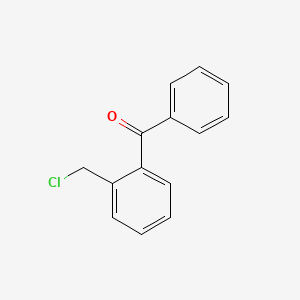
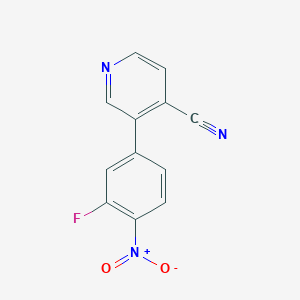
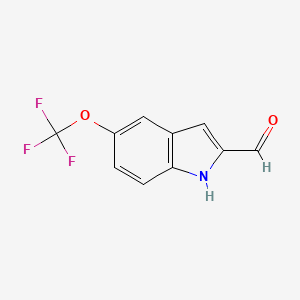
![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
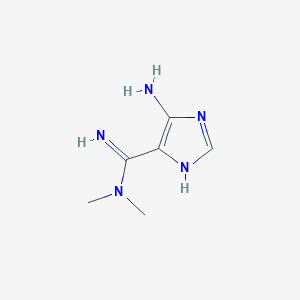
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
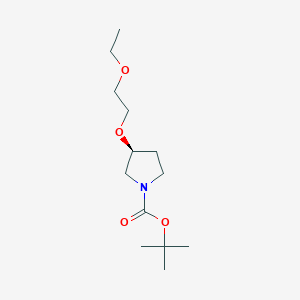
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
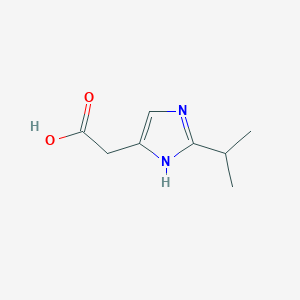
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
